Thymolphthalexone

Vue d'ensemble

Description

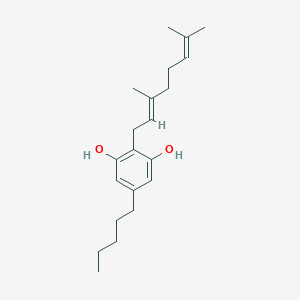

Thymolphthalexone is not directly discussed in the provided papers; however, the papers do provide information on related compounds such as thymol and thymoquinone. Thymol is a natural monoterpene phenol with a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities . Thymoquinone, another compound related to thymolphthalexone, is a monoterpene molecule with organoprotective activities and is the major active constituent in Nigella sativa oil . Both compounds have been studied for their therapeutic potential and pharmaceutical development.

Synthesis Analysis

The synthesis of thymolphthalexone is not explicitly detailed in the provided papers. However, the synthesis of related compounds like thymol involves extraction from plants such as Thymus vulgaris L. and other species . The papers do not provide information on the synthesis of thymolphthalexone itself.

Molecular Structure Analysis

The molecular structure of thymolphthalexone is not described in the provided papers. However, thymol, which is chemically known as 2-isopropyl-5-methylphenol, is a colorless crystalline monoterpene phenol . Thymoquinone is described as 2-methyl-5-isopropyl-1,4-benzoquinone . These descriptions provide insights into the molecular structures of compounds that are chemically related to thymolphthalexone.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions specifically involving thymolphthalexone. However, thymol has been shown to interact with lipid monolayers at the air-water interface, which may be related to its mechanism of action on cell membranes . Thymoquinone's reactivity is also not detailed, but its physicochemical properties have been manipulated to improve bioavailability for clinical usage .

Physical and Chemical Properties Analysis

The physical and chemical properties of thymolphthalexone are not directly reported in the provided papers. However, thymol is described as a colorless crystalline substance , and thymoquinone is noted for its potent lipophilicity and limited bioavailability, as well as sensitivity to light and heat . The dissociation constants of thymolphthalexone have been determined, indicating its behavior in different pH environments .

Relevant Case Studies

The papers do not provide case studies on thymolphthalexone. However, they do report on the pharmacological effects of thymol and thymoquinone in various disease models, including cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases . Thymol has also been investigated for its gastroprotective effects in rat ulcer models and its antibacterial and antifungal activities .

Applications De Recherche Scientifique

Biomedical Applications

Innovative Diagnostic Tools : Thymolphthalein, closely related to Thymolphthalexone, has been utilized in the development of innovative, enzyme-free colorimetric immunoassays. This application is pivotal for the sensitive detection of alpha-fetoprotein (AFP), demonstrating high sensitivity and potential for clinical diagnosis and scientific research applications (Rongrong Ren et al., 2018).

Corrosion Inhibition : Another application involves Thymolphthalein's use as a corrosion inhibitor for carbon steel in hydrochloric acid solutions, indicating its utility in industrial maintenance and materials science (H. M. Elabbasy, 2019).

Pharmacological and Therapeutic Potentials

Antioxidant and Anti-inflammatory Properties : Thymol, a component often associated with Thymolphthalexone, exhibits significant antioxidant, anti-inflammatory, and antimicrobial properties. Its application in treating various diseases at the biochemical and molecular levels is well documented, showcasing its therapeutic potential across cardiovascular, neurological, rheumatological, and gastrointestinal ailments (M. F. Nagoor Meeran et al., 2017).

Cancer Treatment : Thymoquinone, closely related to Thymolphthalexone, has shown inhibitory effects on tumor angiogenesis and growth through suppressing AKT and extracellular signal-regulated kinase signaling pathways. Its application in cancer treatment highlights its potential as a therapeutic agent (T. Yi et al., 2008).

Environmental and Material Science Applications

- Radiation Monitoring : Thymolphthalein has been investigated for its use in radiation monitoring labels, capable of changing color upon gamma radiation exposure. This innovation presents a novel application in environmental monitoring and safety management (M. El-Kelany & S. Gafar, 2016).

Safety And Hazards

Thymolphthalexone should not be used for food, drug, pesticide or biocidal product use . In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be produced .

Relevant Papers There are a few papers that mention Thymolphthalexone, but they do not provide a comprehensive analysis of the compound . More research is needed to fully understand the properties and potential applications of Thymolphthalexone.

Propriétés

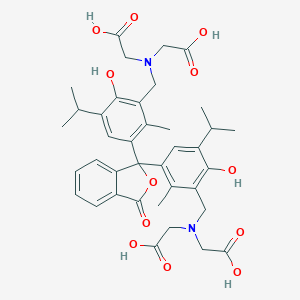

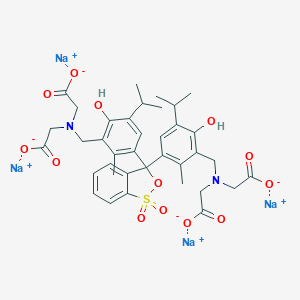

IUPAC Name |

2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N2O12/c1-19(2)24-11-29(21(5)26(35(24)49)13-39(15-31(41)42)16-32(43)44)38(28-10-8-7-9-23(28)37(51)52-38)30-12-25(20(3)4)36(50)27(22(30)6)14-40(17-33(45)46)18-34(47)48/h7-12,19-20,49-50H,13-18H2,1-6H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXCADFSYJNMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172646 | |

| Record name | N,N'-((3-Oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene)methylene))bis(N-(carboxymethyl)glycine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thymolphthalexone | |

CAS RN |

1913-93-5 | |

| Record name | Thymolphthalexon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1913-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-((3-Oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene)methylene))bis(N-(carboxymethyl)glycine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[[6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene]methylene]]bis[N-(carboxymethyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

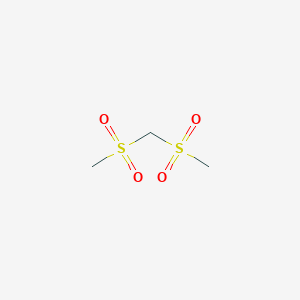

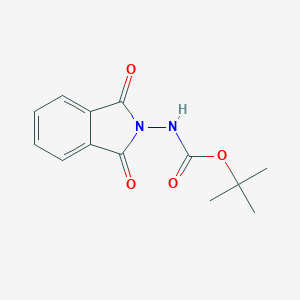

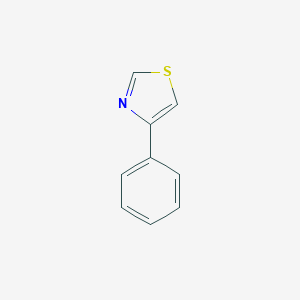

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

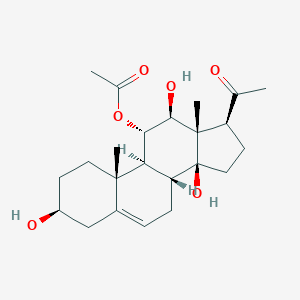

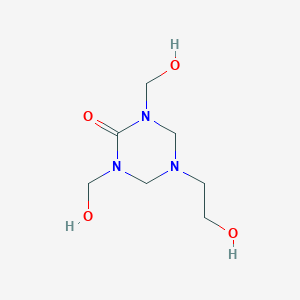

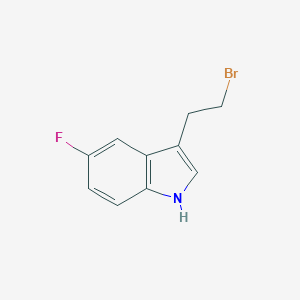

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)

![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)

![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)